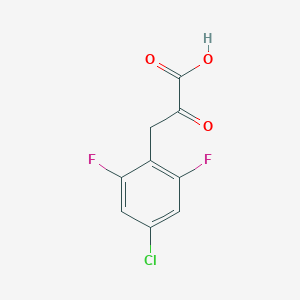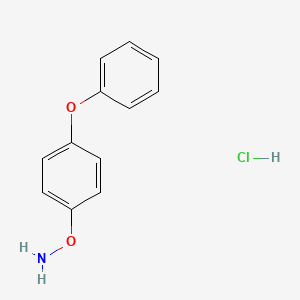
1-(Chloromethoxy)-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethoxy)-2-methylbutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chloromethoxy group attached to a methylbutane backbone
準備方法
The synthesis of 1-(Chloromethoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethoxy group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalysts to enhance the reaction rate and selectivity, and may include purification steps such as distillation to isolate the desired product.
化学反応の分析
1-(Chloromethoxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethoxy)-2-methylbutane, while oxidation with potassium permanganate would produce 2-methylbutanoic acid.
科学的研究の応用
1-(Chloromethoxy)-2-methylbutane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing chloromethoxy groups into target compounds.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require chloromethoxy functionalities.
Material Science: It is used in the preparation of polymers and resins, where the chloromethoxy group can participate in cross-linking reactions to enhance material properties.
Biological Studies: Researchers use this compound to study the effects of chlorinated ethers on biological systems, including their potential toxicity and metabolic pathways.
作用機序
The mechanism of action of 1-(Chloromethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile.
In biological systems, the compound may interact with cellular nucleophiles such as proteins and nucleic acids, potentially leading to modifications that affect cellular function. The exact molecular targets and pathways involved depend on the specific context and concentration of the compound.
類似化合物との比較
1-(Chloromethoxy)-2-methylbutane can be compared to other chlorinated ethers, such as 1-(Chloromethoxy)propane and 1-(Chloromethoxy)butane. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group but differ in their alkyl chain length and branching.
1-(Chloromethoxy)propane: This compound has a shorter alkyl chain, which may result in different physical properties such as boiling point and solubility.
1-(Chloromethoxy)butane: Similar to this compound but with a linear butane backbone, leading to differences in steric effects and reactivity.
The uniqueness of this compound lies in its branched structure, which can influence its reactivity and interactions with other molecules. This structural feature can be advantageous in certain synthetic applications where steric hindrance plays a role in reaction selectivity.
特性
分子式 |
C6H13ClO |
|---|---|
分子量 |
136.62 g/mol |
IUPAC名 |
1-(chloromethoxy)-2-methylbutane |
InChI |
InChI=1S/C6H13ClO/c1-3-6(2)4-8-5-7/h6H,3-5H2,1-2H3 |
InChIキー |
HNYFXBGJYVTTQH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)









